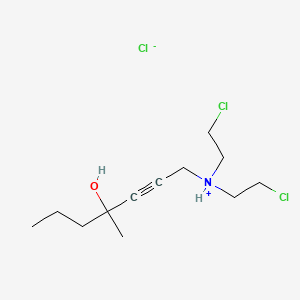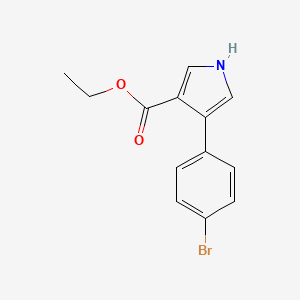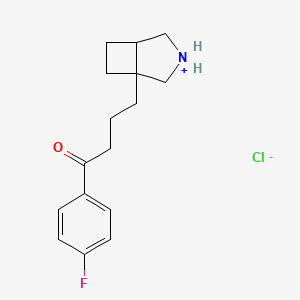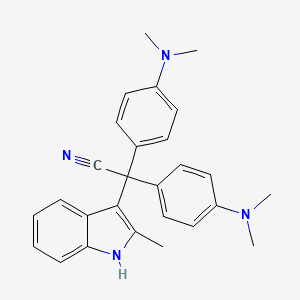
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile is an organic compound with the molecular formula C27H28N4 It is known for its unique structure, which includes both indole and dimethylaminophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile typically involves the reaction of 4,4’-bis(dimethylamino)benzophenone with 2-methylindole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the dimethylaminophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted indole or dimethylaminophenyl derivatives.
Applications De Recherche Scientifique
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-N,N-dimethylaminophenyl)phosphine
- Bis(4-N,N-dimethylaminophenyl)amine
- Bis(4-N,N-dimethylaminophenyl)ether
Uniqueness
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile is unique due to the presence of both indole and dimethylaminophenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C27H28N4 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2,2-bis[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C27H28N4/c1-19-26(24-8-6-7-9-25(24)29-19)27(18-28,20-10-14-22(15-11-20)30(2)3)21-12-16-23(17-13-21)31(4)5/h6-17,29H,1-5H3 |
Clé InChI |
LQEZPZNYJAKKCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(C#N)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
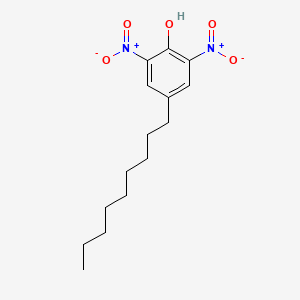
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
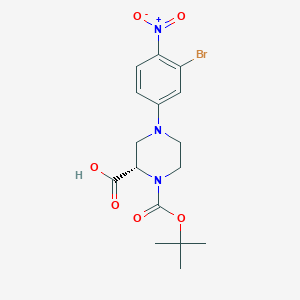
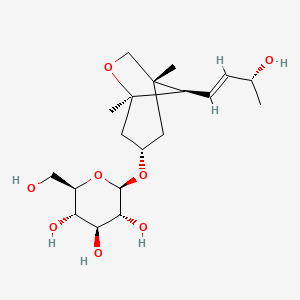
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)

